![molecular formula C13H12BrNO4S B272853 5-bromo-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide](/img/structure/B272853.png)
5-bromo-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide
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Overview
Description
5-bromo-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. It is also known as BHMS and has been widely used in scientific research to study its mechanism of action and physiological effects.
Mechanism of Action
BHMS exerts its biological activity by inhibiting the activity of carbonic anhydrase IX (CA IX), which is overexpressed in many tumor cells. CA IX plays a critical role in the regulation of pH in tumor cells and its inhibition leads to a decrease in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
BHMS has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also exhibits anti-tumor effects by inducing cell cycle arrest and apoptosis in tumor cells. BHMS has been shown to inhibit angiogenesis by decreasing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
Advantages and Limitations for Lab Experiments
BHMS has several advantages for lab experiments such as its high purity and stability. It is also relatively easy to synthesize and is readily available. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of BHMS. One potential direction is the development of BHMS-based drugs for the treatment of cancer and other diseases. Another direction is the study of BHMS in combination with other anti-cancer drugs to enhance its efficacy. Further research is also needed to investigate the potential side effects of BHMS and its optimal dosage for therapeutic use.
Conclusion:
In conclusion, BHMS is a chemical compound that has been widely used in scientific research to study its mechanism of action and physiological effects. It possesses anti-inflammatory, anti-tumor, and anti-angiogenic properties and has potential applications in the treatment of various diseases. Further research is needed to fully understand the potential of BHMS and its limitations for therapeutic use.
Synthesis Methods
The synthesis of BHMS involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 3-hydroxyaniline in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain BHMS in a pure form.
Scientific Research Applications
BHMS has been widely used in scientific research to study its mechanism of action and physiological effects. It has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. BHMS has also been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
properties
Product Name |
5-bromo-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide |
---|---|
Molecular Formula |
C13H12BrNO4S |
Molecular Weight |
358.21 g/mol |
IUPAC Name |
5-bromo-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H12BrNO4S/c1-19-12-6-5-9(14)7-13(12)20(17,18)15-10-3-2-4-11(16)8-10/h2-8,15-16H,1H3 |
InChI Key |
IYXMUEOGJVDAIZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC(=CC=C2)O |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
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